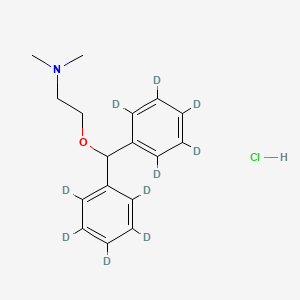
2-(di(Phenyl-d5)methoxy)-N,N-dimethylethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(di(Phenyl-d5)methoxy)-N,N-dimethylethanamine hydrochloride is a deuterated form of diphenhydramine hydrochloride. This compound is often used in scientific research due to its unique properties, including its stability and the presence of deuterium atoms, which can be useful in various analytical techniques .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(di(Phenyl-d5)methoxy)-N,N-dimethylethanamine hydrochloride typically involves the reaction of deuterated benzyl chloride with N,N-dimethylethanolamine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is crucial to maintain the deuterium labeling in the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(di(Phenyl-d5)methoxy)-N,N-dimethylethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Non-deuterated diphenhydramine.
Substitution: Various substituted amines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(di(Phenyl-d5)methoxy)-N,N-dimethylethanamine hydrochloride is widely used in scientific research, including:
Chemistry: As a stable isotope-labeled compound, it is used in mass spectrometry for quantification and tracing studies.
Biology: It serves as a tool in metabolic studies to understand the pathways and mechanisms of drug metabolism.
Medicine: Used in pharmacokinetic studies to track the distribution and elimination of drugs.
Industry: Employed in the development of new pharmaceuticals and in quality control processes.
Mecanismo De Acción
The mechanism of action of 2-(di(Phenyl-d5)methoxy)-N,N-dimethylethanamine hydrochloride involves its interaction with histamine receptors. It acts as an antagonist at H1 histamine receptors, thereby inhibiting the effects of histamine in the body. This mechanism is similar to that of diphenhydramine, but the presence of deuterium atoms can influence its pharmacokinetic properties .
Comparación Con Compuestos Similares
Similar Compounds
Diphenhydramine hydrochloride: The non-deuterated form of the compound.
Chlorpheniramine: Another antihistamine with a similar mechanism of action.
Promethazine: A phenothiazine derivative with antihistamine properties.
Uniqueness
2-(di(Phenyl-d5)methoxy)-N,N-dimethylethanamine hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed analytical studies. This makes it particularly valuable in research settings where precise measurements are required .
Propiedades
Número CAS |
151985-77-2 |
|---|---|
Fórmula molecular |
C17H22ClNO |
Peso molecular |
301.9 g/mol |
Nombre IUPAC |
2-[bis(2,3,4,5,6-pentadeuteriophenyl)methoxy]-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C17H21NO.ClH/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,17H,13-14H2,1-2H3;1H/i3D,4D,5D,6D,7D,8D,9D,10D,11D,12D; |
Clave InChI |
PCHPORCSPXIHLZ-UXIVAHDCSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])OCCN(C)C)[2H])[2H].Cl |
SMILES canónico |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


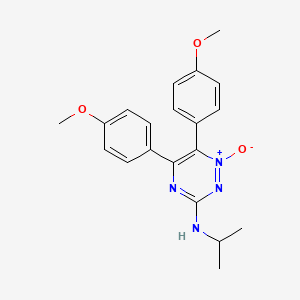




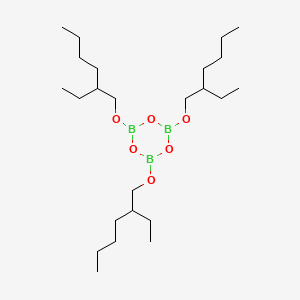
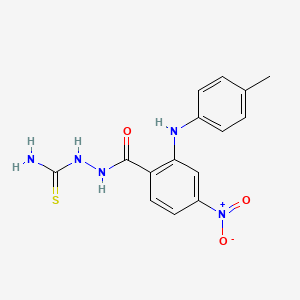


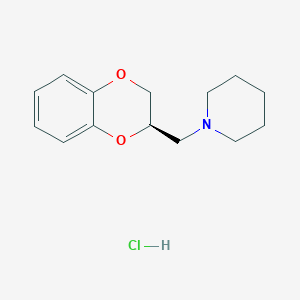
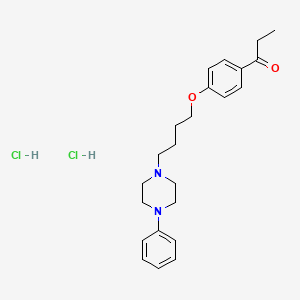
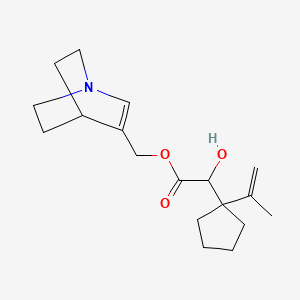
![sodium;3-[(E)-2-acetamidoethenyl]sulfanyl-7-oxo-6-propan-2-yl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15186569.png)

